N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
“N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C14H20N2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Scientific Research Applications
1. Synthesis and Chemical Properties
- N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is involved in organic synthesis reactions. For instance, it is used in 1,3-Dipolar Cycloaddition reactions, forming N-(1,3-thiazol-5(4H)-ylidene)amines, a class of thiazole derivatives (Pekcan & Heimgartner, 1988).
2. Polymerization Applications
- Thiazole derivatives like N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine are used as photoinitiators for polymerizations under various light-emitting diodes (LEDs). They demonstrate high polymerization efficiencies, offering potential applications in materials science (Zhang et al., 2015).
3. Antimicrobial Applications
- Derivatives of N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine have been synthesized for antimicrobial activity. These derivatives have shown effectiveness against various microorganisms, suggesting potential use in pharmaceuticals and healthcare (Abdelhamid et al., 2010).
4. Biomedical Research
- Compounds containing N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine structure have been studied for their potential in treating inflammation-related diseases by inhibiting 5-lipoxygenase, an enzyme involved in leukotrienes synthesis (Suh et al., 2012).
5. Materials Science
- Thiazole-based polymers involving derivatives of N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine have been synthesized and characterized, showing unique optical properties. These polymers are being explored for applications in transistors and photovoltaics (Cetin, 2023).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets . The downstream effects of these interactions can vary widely and would need to be determined through further study.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-3-7-10-15-14-16-11-13(17-14)12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGAJSJAPAAADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NCC(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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